molecular formula C8H9N3O B13673027 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

货号: B13673027
分子量: 163.18 g/mol
InChI 键: DIQXMWNEGCAIQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged pharmacophore known for diverse biological activities, making it a valuable building block for developing novel therapeutic agents . Research indicates that derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit potent effects in oncology, acting as inhibitors for targets such as indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the tumor microenvironment , and as novel microtubule polymerization inhibitors that disrupt cell division in cancer cells . The methoxy substitution on this core structure is a common feature in optimized compounds, with studies showing that a methoxy group at a specific position on the [1,2,4]triazolo[4,3-a]pyridine ring can significantly enhance antiproliferative activities . Beyond oncology, this chemotype has demonstrated promise in infectious disease research. Analogous [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives have been identified through in silico studies and in vitro evaluation as potential antimalarial agents with good activity against Plasmodium falciparum . The scaffold is also noted for its favorable physicochemical properties, including appropriate hydrophilicity and metabolic stability, which are critical for the development of promising drug candidates . This compound is presented for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C8H9N3O

分子量

163.18 g/mol

IUPAC 名称

7-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H9N3O/c1-6-9-10-8-5-7(12-2)3-4-11(6)8/h3-5H,1-2H3

InChI 键

DIQXMWNEGCAIQS-UHFFFAOYSA-N

规范 SMILES

CC1=NN=C2N1C=CC(=C2)OC

产品来源

United States

准备方法

Oxidative Cyclization of Hydrazones

One of the most efficient methods for synthesizing triazolo[4,3-a]pyridine derivatives, including 7-methoxy-3-methyl analogs, is via oxidative cyclization of hydrazone precursors. This approach has been demonstrated to yield high purity products with good to excellent yields.

Method Overview:

  • Starting materials: 2-pyridylhydrazine and appropriate aldehydes (e.g., 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes).
  • Initial step: Formation of hydrazones by condensation of 2-pyridylhydrazine with aldehydes in ethanol, achieving yields of 88-96%.
  • Cyclization: Oxidative cyclization promoted by iodobenzene diacetate (IBD) in dichloromethane at room temperature overnight.
  • Outcome: Formation of 3-substitutedtriazolo[4,3-a]pyridines with isolated yields up to 90%.

Reaction Scheme Summary:

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation 2-pyridylhydrazine + aldehyde in EtOH 88-96 High purity hydrazones obtained
Oxidative cyclization Iodobenzene diacetate, DCM, RT, overnight Up to 90 Mild conditions, efficient cyclization

This method is well-documented for producing various triazolo[4,3-a]pyridines and can be adapted for 7-methoxy-3-methyl derivatives by selecting suitable aldehydes and hydrazines.

Convergent Synthesis via SN2 Alkylation and Hydrazide Coupling

Another advanced synthetic route involves a convergent three-step synthesis starting from key intermediates:

  • 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH)
  • 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH)
  • S-propionic acid or ester derivatives

Key Steps:

  • SN2 Alkylation: NAPH reacts with S-propionic acid or ester to form (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid/ester.
  • Hydrazide Formation: Coupling of the above intermediate with PYRH under suitable coupling conditions.
  • Cyclization: Formation of the triazolo[4,3-a]pyridine core by intramolecular cyclization.

This method is notable for producing the compound or its salts (e.g., HCl salt) and monohydrate forms with high specificity and purity. The process is adaptable for preparing 7-methoxy-3-methyl derivatives by modifying the substituents on the starting materials.

Multi-step Pyridine Derivative Functionalization and Cyclization

A detailed multi-step synthetic procedure has been described for related triazolo derivatives involving:

  • Nucleophilic substitution of chloro- or nitro-substituted pyridines with amines.
  • Catalytic hydrogenation to reduce nitro groups to amines.
  • Amide formation via coupling with carboxylic acids using coupling reagents such as HATU.
  • Reduction of amides to amines using lithium aluminum hydride.
  • Final cyclization steps to form the triazolo[4,3-a]pyridine ring system.

Representative Reaction Conditions:

Step Reagents/Conditions Product/Intermediate
Nucleophilic substitution 2-chloro-6-methoxy-3-nitropyridine + (2-methoxybutyl)amine hydrochloride, TEA, ACN, 65°C N-(2-methoxybutyl)-2-nitro-pyridin-3-amine
Catalytic hydrogenation 5% Pd/C, MeOH, H2 (60 psig), RT, 4 hr Corresponding amine derivative
Amide coupling Butyric acid, HATU, DIPEA, DMF, 50°C, overnight N-(2-amino-5-bromo-3-pyridyl)butanamide
Reduction LiAlH4 in THF, -78°C to RT, overnight Amine intermediate
Cyclization Pd-PEPPSI-IHeptCl catalyst, toluene, Zn reagent Triazolo[4,3-a]pyridine derivatives

This approach is versatile and can be tailored for 7-methoxy-3-methyl substitution by selecting appropriate starting materials and reaction conditions.

Additional Synthetic Insights and Kinetic Profiling

In medicinal chemistry research, derivatives of 7-substituted 1,2,4-triazolo[4,3-a]pyridines have been synthesized to explore structure-activity relationships, including kinetic parameters like association rate constants (kon), dissociation rate constants (koff), and residence time (RT). These parameters influence the biological efficacy of the compounds.

  • Synthesis often involves coupling of aryl or heteroaryl substituents at the 7-position.
  • Characterization includes NMR, LC-MS, melting point determination, and kinetic assays.
  • Kinetic data correlate with biological activity, supporting the importance of precise synthetic control.

Examples of synthesized compounds with 7-methoxy or related substitutions show yields ranging from 23% to 68%, indicating the synthetic challenges and optimization potential.

Summary Table of Preparation Methods

Method No. Synthetic Strategy Key Reagents/Conditions Yield Range (%) Notes
1 Oxidative cyclization of hydrazones 2-pyridylhydrazine + aldehydes; Iodobenzene diacetate, DCM, RT Up to 90 Mild conditions, high purity products
2 Convergent synthesis via SN2 alkylation NAPH + S-propionic acid/ester; hydrazide coupling Not specified Produces salts and monohydrates; scalable
3 Multi-step pyridine functionalization Nucleophilic substitution, catalytic hydrogenation, HATU coupling, LiAlH4 reduction Variable (23-68) Versatile, adaptable for various substitutions
4 Medicinal chemistry optimization Arylation, kinetic profiling, LC-MS characterization 23-68 Supports SAR studies, biological activity correlation

化学反应分析

Types of Reactions

7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine with structurally related derivatives, focusing on substituents, synthesis methods, biological activities, and physicochemical properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Method Reference
This compound 3-methyl, 7-methoxy C₈H₈N₃O Hypothesized antifungal/herbicidal activity; moderate polarity due to methoxy group Likely oxidative cyclization (e.g., NaOCl)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine 7-methyl C₇H₇N₃ Lower polarity; potential CNS activity Oxidative cyclization or metal catalysis
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine 3-methyl C₇H₇N₃ Herbicidal activity (e.g., 3D-QSAR studies); planar fused-ring system Hydrazone cyclization
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine 5-chloro C₆H₄ClN₃ Higher logP (lipophilicity); potential antimalarial/antifungal applications Chlorination of precursors
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-methyl, 6-bromo C₇H₆BrN₃ Enhanced halogen bonding; planar structure with H-bond networks NCS-mediated cyclization
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(4-benzyloxy-3-methoxyphenyl) C₂₀H₁₇N₃O₂ Antiproliferative activity; green synthesis using NaOCl Oxidative cyclization
8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives Varied (e.g., 4-methoxybenzylthio) C₁₅–₁₈H₁₈–₂₂N₄O₂S Antimalarial activity (IC₅₀ values <1 μM); sulfonamide group enhances target binding Thione-alkylation reactions

Key Comparative Insights:

Substituent Effects on Activity: Methoxy Groups: The 7-methoxy substituent in the target compound likely enhances solubility and hydrogen-bonding capacity compared to halogenated derivatives (e.g., 5-chloro or 6-bromo) . This could favor antifungal or herbicidal applications, as seen in triazolopyridines with electron-donating groups .

Synthetic Routes :

  • Oxidative cyclization using NaOCl (as in ) offers a greener alternative to toxic reagents like Cr(VI) or DDQ . Derivatives with halogens (e.g., 6-bromo) often require NCS-mediated cyclization .

Biological Activities :

  • Antifungal activity correlates with substituent conformation; perpendicularly oriented groups (e.g., methoxy) enhance binding to fungal targets .
  • Antimalarial derivatives prioritize sulfonamide or halogenated groups for target specificity , whereas anxiolytic compounds favor pyridinyl or trifluoromethyl substituents .

Physicochemical Properties :

  • Methoxy groups increase polarity (lower logP) compared to methyl or halogen substituents, impacting bioavailability .
  • Planar fused-ring systems (common in triazolopyridines) facilitate π-π stacking in receptor binding .

生物活性

7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C8H10N4O
  • CAS Number: 55266770

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effects on various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
HeLa (Cervical)8.5Microtubule destabilization
A549 (Lung)12.0Inhibition of cell proliferation

Mechanisms of Action:

  • Apoptosis Induction: The compound has been shown to enhance caspase-3 activity, leading to increased apoptosis in cancer cells at concentrations as low as 1 µM .
  • Microtubule Disruption: It exhibits microtubule-destabilizing activity, which is critical for disrupting cancer cell mitosis and promoting cell death .

Neuropharmacological Effects

Beyond its anticancer properties, this compound has also been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a significant role in neurological functions and disorders. This modulation may have implications for treating conditions like anxiety and depression .

Case Studies

A notable case study involved the evaluation of this compound's effects on MDA-MB-231 breast cancer cells. The study found that treatment with the compound resulted in significant morphological changes indicative of apoptosis and marked an increase in caspase-3 activity by approximately 1.5 times at higher concentrations (10 µM) compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, achieving 73% yield . Alternative methods involve copper acetate-catalyzed cyclization under reflux, but yields vary with substituent electronic effects . Key factors include solvent polarity (ethanol vs. acetonitrile), oxidant choice (NaOCl vs. DDQ), and reaction time.
  • Data Contradiction : Lower yields in copper-catalyzed methods (e.g., 50–60%) vs. NaOCl-mediated synthesis highlight the need for optimization based on substituent stability and oxidant compatibility .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodology : Use 1H^1H-NMR to identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm). 13C^{13}C-NMR confirms aromatic carbons (δ 110–160 ppm) and fused triazole-pyridine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy detects N–H stretches (if present) .
  • Advanced Tip : X-ray crystallography resolves regiochemical ambiguities in triazole-pyridine fusion, critical for biological activity studies .

Advanced Research Questions

Q. How do substituent effects at the 3- and 7-positions influence the compound’s reactivity and biological interactions?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to enhance metabolic stability. At the 7-position, methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like 14-α-demethylase (CYP51) .
  • Case Study : Replacing methoxy with cyano at the 7-position increases electrophilicity, enabling nucleophilic substitution for prodrug development .

Q. What strategies mitigate Dimroth rearrangements during triazolopyridine synthesis?

  • Methodology : Dimroth rearrangements occur under high-temperature or acidic conditions, converting [1,2,4]triazolo[4,3-a]pyridines to [1,5-a] isomers. To suppress this:

  • Use mild bases (K2_2CO3_3) in acetonitrile at 60°C .
  • Avoid prolonged heating; monitor reaction progress via 31P^{31}P-NMR for phosphonylated derivatives .
    • Data Contradiction : Nitro substituents accelerate rearrangement, necessitating kinetic control (short reaction times) .

Q. How can conflicting bioactivity data for triazolopyridines be resolved in structure-activity relationship (SAR) studies?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., pH, solvent) to rule out false positives/negatives.
  • Step 2 : Compare IC50_{50} values across analogs (Table 1).
  • Step 3 : Perform molecular dynamics simulations to assess binding mode consistency .
Compound3-Position7-PositionIC50_{50} (CYP51)Reference
7-Methoxy-3-methylCH3_3OCH3_312 µM
7-Cyano-3-trifluoromethylCF3_3CN8 µM
3-Ethyl-5,6,7,8-tetrahydroC2_2H5_5NH2_2 (dihydrochloride)25 µM

Q. What catalytic systems optimize cross-coupling reactions for triazolopyridine functionalization?

  • Methodology : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) enable Suzuki-Miyaura coupling at the 5-position. For C–H activation, use Cu(I)/phenanthroline systems to introduce aryl groups at the 8-position .
  • Challenge : Steric hindrance from the methoxy group reduces coupling efficiency; microwave-assisted synthesis improves kinetics .

Methodological Challenges

Q. How are solubility and stability issues addressed in biological assays for this compound?

  • Methodology :

  • Solubility : Use DMSO stocks (≤10% v/v) or PEG-400 co-solvents.
  • Stability : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Methoxy groups enhance aqueous stability vs. nitro analogs .

Q. What purification techniques ensure high-purity triazolopyridines for pharmacological studies?

  • Methodology :

  • Crude Mixtures : Alumina plug filtration removes polar impurities .
  • Advanced : Preparative HPLC (C18 column, MeCN/H2_2O gradient) resolves regioisomers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。